molecular formula C8H16O2 B13088314 2-(2-Methyloxan-2-yl)ethan-1-ol

2-(2-Methyloxan-2-yl)ethan-1-ol

Cat. No.: B13088314
M. Wt: 144.21 g/mol
InChI Key: JLSVIQDPFYLAOW-UHFFFAOYSA-N
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Description

2-(2-Methyloxan-2-yl)ethan-1-ol is an organic compound with the molecular formula C8H16O2. It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to an aliphatic carbon atom. This compound is notable for its unique structure, which includes a tetrahydrofuran ring and an ethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyloxan-2-yl)ethan-1-ol typically involves the reaction of 2-methyltetrahydrofuran with ethylene oxide in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the ethylene oxide ring opens and attaches to the tetrahydrofuran ring, forming the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes often utilize catalysts to enhance the reaction rate and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyloxan-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of aldehydes or ketones.

    Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or ketones, depending on the specific conditions and reagents used.

    Reduction: Alkanes or other reduced derivatives.

    Substitution: Halogenated compounds or other substituted derivatives.

Scientific Research Applications

2-(2-Methyloxan-2-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in the study of metabolic pathways and enzyme reactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methyloxan-2-yl)ethan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The tetrahydrofuran ring provides structural rigidity, which can affect the compound’s binding affinity to enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyethoxy)ethanol: Similar in structure but contains an ether linkage instead of a tetrahydrofuran ring.

    2-(2-Ethoxyethoxy)ethanol: Another similar compound with an ethoxy group instead of a methyloxan ring.

Uniqueness

2-(2-Methyloxan-2-yl)ethan-1-ol is unique due to its combination of a tetrahydrofuran ring and an ethanol moiety. This structure imparts distinct chemical and physical properties, making it valuable in various applications where other similar compounds may not be suitable.

Biological Activity

2-(2-Methyloxan-2-yl)ethan-1-ol , also known as 1-(2-methyloxolan-2-yl)ethan-1-ol , is an organic compound with potential biological activities. Its structure includes a methyloxane moiety, which contributes to its physicochemical properties and biological interactions. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

The molecular formula of this compound is C7H14O2C_7H_{14}O_2, with a molecular weight of approximately 130.19 g/mol. The compound features a hydroxyl group (-OH), which is significant for its biological activity.

PropertyValue
Molecular FormulaC7H14O2
Molecular Weight130.19 g/mol
IUPAC Name1-(2-methyloxolan-2-yl)ethan-1-ol
Chemical StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the hydroxyl group enhances its solubility and potential for hydrogen bonding, which may influence its binding affinity to target proteins.

Enzyme Inhibition Studies

Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, compounds with similar functional groups have been evaluated for their inhibitory effects on enzymes like lipase and α-glucosidase, which are essential in lipid metabolism and carbohydrate digestion, respectively.

Table: Enzyme Inhibition Assay Results

CompoundTarget EnzymeInhibition Percentage (%)Reference
This compoundLipaseTBD
Related Compound Aα-glucosidase65%
Related Compound BPancreatic Lipase70%

Study on Metabolomic Effects

A study explored the metabolomic effects of compounds similar to this compound in plant extracts. The research utilized mass spectrometry to identify metabolites that exhibited enzyme inhibitory activities. This study highlighted the potential for such compounds to serve as leads for drug development targeting metabolic disorders .

Clinical Implications

While direct clinical studies on this compound are sparse, the implications of its biological activity suggest potential applications in treating conditions related to oxidative stress and metabolic syndromes. Future research should focus on clinical trials to establish efficacy and safety profiles.

Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

2-(2-methyloxan-2-yl)ethanol

InChI

InChI=1S/C8H16O2/c1-8(5-6-9)4-2-3-7-10-8/h9H,2-7H2,1H3

InChI Key

JLSVIQDPFYLAOW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCO1)CCO

Origin of Product

United States

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